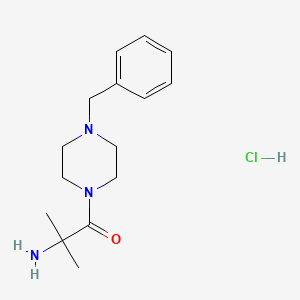

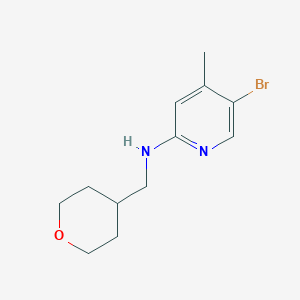

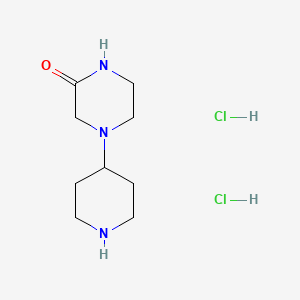

![molecular formula C21H27BrClNO B1525272 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-30-2](/img/structure/B1525272.png)

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Overview

Description

The compound “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride” has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . The IUPAC name for this compound is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a linear formula of C22H30ClNO . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications

Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones

Phenolic bis Mannich bases with structures resembling the specified compound have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds demonstrate potential as lead molecules for anticancer drug development, highlighting the importance of halogenated phenolic structures in medicinal chemistry (Yamali et al., 2016).

Paroxetine Hydrochloride Analysis

While not directly related, the analysis of Paroxetine hydrochloride, a phenylpiperidine derivative, underscores the significance of structural analysis, physicochemical properties, and pharmacokinetics in understanding the applications of complex organic compounds (Germann et al., 2013).

Stereoselective Synthesis Techniques

Research on the stereoselective synthesis of cis-3,4-disubstituted piperidines offers insights into methodologies for generating structurally specific compounds, which could be applicable in the development of derivatives of the compound for research or therapeutic uses (Mollet et al., 2011).

Magnetic and Electrochemical Properties of Phenoxo-bridged Dicopper(II) Complexes

Studies on the synthesis, spectral, electrochemical, and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands provide an example of how structural modifications can influence the physical properties and potential applications of organic compounds, including in materials science and catalysis (Amudha et al., 1999).

Exploration of Opiate Activity

The development of 1'-methylxanthene-9-spiro-4'-piperidines in search of opiate analgesics with improved pharmacological properties highlights the therapeutic potential of piperidine derivatives in developing new analgesics and understanding receptor interactions (Galt et al., 1989).

Safety and Hazards

Mechanism of Action

Target of Action

For example, piperidine derivatives are known to interact with various receptors in the nervous system .

Mode of Action

Many drugs work by binding to their target and either activating or inhibiting its function .

Biochemical Pathways

Without specific information on “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Drugs often work by affecting signal transduction pathways or metabolic pathways in the body .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, half-life, and potential side effects .

Result of Action

The effects of a drug at the molecular and cellular level often translate into therapeutic effects at the level of the whole organism .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

3-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXAJRIDYNGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

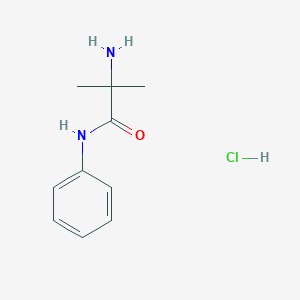

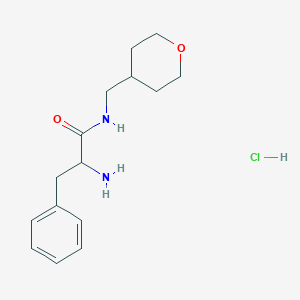

![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)

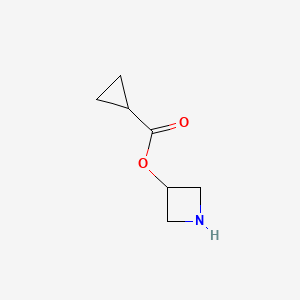

![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

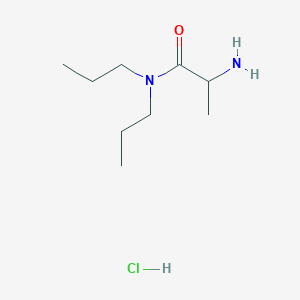

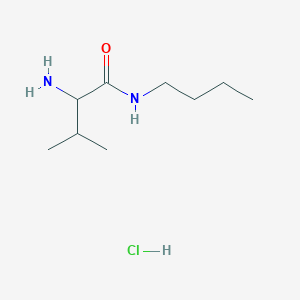

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

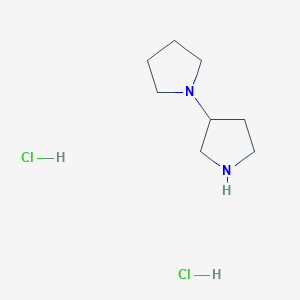

![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)

![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)